Cas no 1803706-64-0 (3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride)

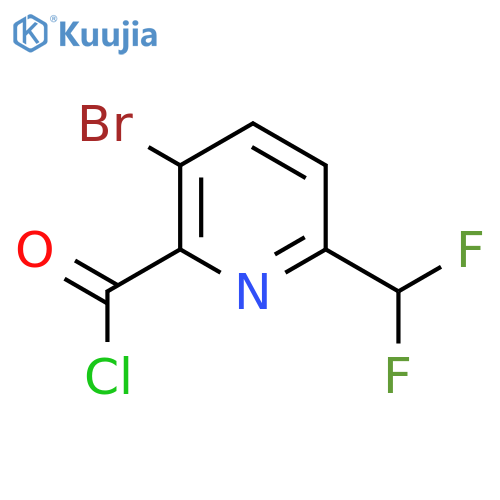

1803706-64-0 structure

商品名:3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride

CAS番号:1803706-64-0

MF:C7H3BrClF2NO

メガワット:270.45862698555

CID:4848052

3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride

-

- インチ: 1S/C7H3BrClF2NO/c8-3-1-2-4(7(10)11)12-5(3)6(9)13/h1-2,7H

- ほほえんだ: BrC1C=CC(C(F)F)=NC=1C(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 30

3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029076149-500mg |

3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride |

1803706-64-0 | 97% | 500mg |

$823.15 | 2022-04-02 | |

| Alichem | A029076149-1g |

3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride |

1803706-64-0 | 97% | 1g |

$1,504.90 | 2022-04-02 | |

| Alichem | A029076149-250mg |

3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride |

1803706-64-0 | 97% | 250mg |

$489.60 | 2022-04-02 |

3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1803706-64-0 (3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量